molecular formula C20H24N2O5S B7720738 N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7720738
M. Wt: 404.5 g/mol
InChI Key: ZOWHNLCFQWQFKE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EPPA, is a novel compound that has gained attention in scientific research for its potential therapeutic benefits. EPPA is a small molecule inhibitor that targets the interaction between the protein HSP90 and its client proteins.

Mechanism of Action

N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide works by inhibiting the interaction between the HSP90 protein and its client proteins. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting this interaction, this compound destabilizes the client proteins, leading to their degradation and ultimately inhibiting their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins such as amyloid beta and alpha-synuclein. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for the HSP90 protein. This allows for targeted inhibition of specific client proteins without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in animal studies. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential use in combination with other cancer therapies such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in animal models. Another area of interest is the potential use of this compound in treating other diseases such as cystic fibrosis and viral infections. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 4-ethoxyaniline, 4-bromoanisole, and 4-(pyrrolidin-1-ylsulfonyl)phenol. The reaction involves the coupling of these three compounds using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting product is then treated with acetic anhydride to yield the final compound, this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potential therapeutic benefits in various scientific research applications. It has been studied for its anti-cancer properties as it targets the HSP90 protein, which is involved in the stabilization and folding of many oncogenic proteins. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-26-17-7-5-16(6-8-17)21-20(23)15-27-18-9-11-19(12-10-18)28(24,25)22-13-3-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWHNLCFQWQFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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